DT-3

Description

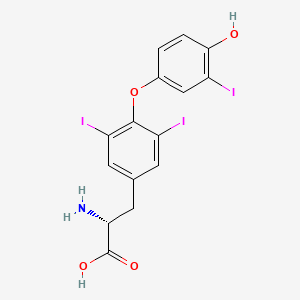

Structure

2D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYYCJSJGJYCDS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016651 | |

| Record name | Detrothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-08-9, 6893-02-3 | |

| Record name | D-Triiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5714-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Detrothyronine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | liothyronine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Detrothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Detrothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DETROTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46XII7C16X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DT-3 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-3, a specific peptide inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase G type Iα (PKGIα), has demonstrated anti-tumor properties, particularly in pancreatic ductal adenocarcinoma (PDAC). This technical guide delineates the mechanism of action of this compound in cancer cells, focusing on its role in inhibiting the cGMP/PKG signaling pathway and subsequent downstream effects on cell viability, proliferation, and migration. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

The cyclic guanosoline monophosphate (cGMP) signaling pathway, primarily mediated by protein kinase G (PKG), is a crucial regulator of various cellular processes. While its role in cardiovascular and nervous systems is well-established, its involvement in cancer is complex and appears to be context-dependent. In pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive malignancy with limited therapeutic options, the cGMP/PKG pathway has emerged as a potential therapeutic target. Functional PKGI is preferentially expressed in PDAC cells, suggesting its importance in this cancer type.[1]

This compound is a specific inhibitor of PKG that has been utilized as a tool to probe the function of this pathway.[1] Studies have shown that this compound possesses anti-tumor cytotoxic activity in vitro.[1] This guide will provide a detailed examination of the molecular mechanisms through which this compound exerts its anti-cancer effects, with a focus on PDAC.

The cGMP/PKG Signaling Pathway in Cancer

The cGMP/PKG signaling pathway is a key intracellular cascade that modulates a variety of cellular functions. In the context of cancer, its role is multifaceted, with evidence suggesting both pro- and anti-tumorigenic functions depending on the cancer type and cellular context.

A simplified representation of the core cGMP/PKG signaling pathway is presented below.

Caption: The cGMP/PKG Signaling Pathway and the inhibitory action of this compound.

In some cancers, activation of the cGMP/PKG pathway has been shown to induce apoptosis and inhibit proliferation. However, in the context of pancreatic ductal adenocarcinoma (PDAC), inhibition of PKGIα by this compound leads to anti-tumor effects, suggesting a pro-tumorigenic role for PKGIα in this disease.[1]

Mechanism of Action of this compound in Pancreatic Cancer Cells

This compound exerts its anti-cancer effects by specifically inhibiting the kinase activity of PKGIα. This inhibition disrupts the downstream signaling cascade that, in PDAC cells, appears to promote cell survival, growth, and motility.

Inhibition of Cell Viability and Proliferation

Treatment of murine PDAC cell lines with this compound has been shown to significantly reduce cell viability and proliferation.[1] This effect is attributed to the disruption of signaling pathways that are critical for cancer cell growth and survival.

Reduction of Cell Migration

This compound treatment has also been demonstrated to decrease the migratory capacity of murine PDAC cells in vitro.[1] This suggests that PKGIα signaling is involved in the processes that govern cancer cell motility.

Downstream Signaling Effects

The anti-tumor effects of this compound are mediated through the modulation of downstream signaling molecules. In a murine PDAC model, this compound treatment led to a decrease in the phosphorylation of:

-

Glycogen Synthase Kinase 3 (GSK-3) [1]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK) [1]

-

cAMP response element-binding protein (CREB) [1]

The inactivation of these signaling pathways is a key component of the anti-tumor activity of this compound. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action of this compound in pancreatic cancer cells.

Quantitative Data

The following table summarizes the quantitative data from a study investigating the effects of this compound on the murine PDAC cell line Panc02.

| Parameter | Cell Line | Treatment | Result | Reference |

| Cell Viability | Panc02 | This compound | Reduced | [1] |

| Cell Proliferation | Panc02 | This compound | Reduced | [1] |

| Cell Migration | Panc02 | This compound | Reduced | [1] |

| Tumor Volume | Panc02 (in vivo) | This compound | Reduced | [1] |

| Metastases | Panc02 (in vivo) | This compound | Reduced | [1] |

| p-GSK-3 | Panc02 | This compound | Decreased | [1] |

| p-p38 | Panc02 | This compound | Decreased | [1] |

| p-CREB | Panc02 | This compound | Decreased | [1] |

Note: Specific IC50 values and percentage reductions were not detailed in the abstract of the primary reference. Further investigation of the full-text publication is recommended for more granular quantitative data.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the study of this compound in PDAC.[1] Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the general steps for assessing cell viability and proliferation using an MTT assay.

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed Panc02 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., sterile water or PBS).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Phosphorylated Proteins

This protocol provides a general workflow for detecting changes in the phosphorylation status of GSK-3, p38, and CREB.

Methodology:

-

Cell Lysis: Treat Panc02 cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-GSK-3 (Ser9), phospho-p38, phospho-CREB, and total proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The specific inhibition of PKGIα by this compound presents a promising therapeutic strategy for pancreatic ductal adenocarcinoma. The demonstrated anti-tumor effects, including reduced cell viability, proliferation, and migration, are linked to the downregulation of key signaling pathways involving GSK-3, p38 MAPK, and CREB.

Further research is warranted to:

-

Determine the efficacy of this compound in a broader range of cancer types.

-

Elucidate the full spectrum of downstream targets of PKGIα in cancer cells.

-

Conduct more extensive preclinical studies to evaluate the in vivo efficacy and safety profile of this compound and other PKGIα inhibitors.

-

Identify potential biomarkers to predict sensitivity to PKGIα inhibition.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound and the broader cGMP/PKG signaling pathway as a novel avenue for cancer therapy.

References

An In-depth Technical Guide to the PKG Iα Inhibitory Peptide: DT-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-3 is a potent and selective, membrane-permeable peptide inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase Iα (PKG Iα). By competitively inhibiting the substrate binding site of PKG Iα, this compound provides a valuable pharmacological tool for the elucidation of the cGMP-PKG signaling cascade in a variety of physiological and pathophysiological processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visualization of its role in cellular signaling pathways.

Introduction

The nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cGMP signaling pathway is a crucial regulator of numerous cellular functions, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. A primary effector of cGMP is the serine/threonine-specific protein kinase G (PKG). The type I isoform of PKG (PKG I) is predominantly expressed in smooth muscle cells, platelets, and specific neuronal populations. Its activation triggers a cascade of phosphorylation events that ultimately lead to a cellular response.

The development of specific inhibitors for PKG isoforms has been instrumental in dissecting their precise roles. This compound is a synthetic peptide designed for high-affinity and selective inhibition of PKG Iα. Its cell-permeable nature, achieved through the fusion of an inhibitory peptide sequence to a membrane-translocating sequence, allows for its use in both in vitro and cellular assays.

Mechanism of Action

This compound functions as a competitive inhibitor of PKG Iα. It is a fusion peptide composed of a PKG inhibitory sequence and a membrane translocation sequence derived from the Drosophila antennapedia homeodomain, which facilitates its entry into cells.[1] The inhibitory portion of the peptide acts at the substrate-binding domain of the kinase, preventing the phosphorylation of downstream targets.[2] This targeted inhibition allows for the specific blockade of the cGMP-PKG signaling pathway, enabling researchers to study the consequences of reduced PKG Iα activity.

Physicochemical Properties and Structure

This compound is a peptide-based inhibitor. While the exact molecular weight can vary based on salt form (e.g., acetate), its fundamental properties are defined by its amino acid sequence.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 329306-46-9 | [3] |

| Peptide Sequence | Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Leu-Arg-Lys-Lys-Lys-Lys-Lys-His | [3] |

| Short Sequence | RQIKIWFQNRRMKWKKLRKKKKKH | [3] |

| Appearance | White to off-white powder | Inferred from typical peptide properties |

| Solubility | Soluble in water and aqueous buffers | Inferred from typical peptide properties |

Quantitative Data

The efficacy and selectivity of a pharmacological inhibitor are defined by its inhibitory constants. This compound has been shown to be a highly potent inhibitor of PKG Iα with significant selectivity over the homologous protein kinase A (PKA).

Table 2: In Vitro Inhibitory Activity of this compound and Related Peptides

| Compound | Target | Parameter | Value | Selectivity (PKG/PKA) | Reference |

| This compound | PKG Iα | - | - | ~20,000-fold | [2] |

| DT-2 | PKG Iα | Ki | 13 nM | ~1,300-fold | [4] |

| (D)-DT-2 | PKG Iα | Ki | 0.8 nM | ~15,000-fold | [4] |

| (D)-DT-2 | PKA | Ki | 12 µM | - | [4] |

Note: (D)-DT-2 is a proteolytically stable analog of DT-2, a closely related PKG inhibitor, developed using D-amino acids. The data for (D)-DT-2 provides insight into the potency and selectivity that can be achieved with this class of peptide inhibitors.

Signaling Pathways

This compound primarily acts on the NO-sGC-cGMP-PKG signaling pathway. This pathway is initiated by the production of nitric oxide (NO), which activates soluble guanylyl cyclase (sGC) to produce cGMP. cGMP then allosterically activates PKG Iα, leading to the phosphorylation of various downstream targets. One such target is the Transient Receptor Potential Canonical 6 (TRPC6) channel, where PKG Iα-mediated phosphorylation can negatively regulate its activity.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound. These are intended as a guide and may require optimization for specific experimental systems.

In Vitro PKG Iα Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified PKG Iα.

Materials:

-

Recombinant human PKG Iα

-

Fluorescently labeled peptide substrate (e.g., FAM-PKAtide)

-

Adenosine triphosphate (ATP)

-

Cyclic guanosine monophosphate (cGMP)

-

This compound

-

Kinase assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT)

-

Binding reagent for phosphorylated substrate detection

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the recombinant PKG Iα enzyme, cGMP (to activate the kinase), and the this compound dilutions.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of phosphorylated substrate using an appropriate binding reagent and a fluorescence polarization plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Vasodilation Assay

This protocol outlines a method to assess the effect of this compound on cGMP-mediated vasodilation in isolated arterial rings.

Materials:

-

Isolated arterial rings (e.g., rat aorta or mesenteric artery)

-

Wire myograph system

-

Krebs-Henseleit buffer (aerated with 95% O₂ / 5% CO₂)

-

Vasoconstrictor (e.g., phenylephrine or U46619)

-

cGMP analog (e.g., 8-Br-cGMP) or NO donor (e.g., sodium nitroprusside)

-

This compound

Procedure:

-

Mount the arterial rings in the wire myograph chambers containing Krebs-Henseleit buffer at 37°C.

-

Allow the rings to equilibrate under optimal tension.

-

Induce a stable contraction with a vasoconstrictor.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of a cGMP analog or NO donor to induce vasodilation.

-

After washing and re-equilibration, pre-incubate a separate set of arterial rings with this compound for a specified period (e.g., 30-60 minutes).

-

Repeat the vasoconstriction and subsequent cumulative addition of the cGMP analog or NO donor.

-

Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect on vasodilation.

Limitations and Considerations

While this compound is a valuable research tool, it is important to consider its limitations. As a peptide, its in vivo stability may be limited due to proteolysis. For in vivo studies, the use of more stable analogs, such as those incorporating D-amino acids like (D)-DT-2, may be necessary.[4] Furthermore, at high concentrations, the specificity of any inhibitor can be compromised. Therefore, it is crucial to perform dose-response experiments and include appropriate controls to ensure that the observed effects are indeed mediated by the inhibition of PKG Iα. Some studies have also suggested that the in-cell activity of DT-peptides may not always correlate with their in vitro potency, and off-target effects on other kinases could occur at higher concentrations.[5]

Conclusion

This compound is a potent and selective cell-permeable peptide inhibitor of PKG Iα that has significantly contributed to our understanding of the cGMP-PKG signaling pathway. Its ability to block this pathway in a controlled manner makes it an indispensable tool for researchers in various fields, including cardiovascular physiology, neuroscience, and cancer biology. This guide provides a foundational understanding of this compound's properties and applications, enabling researchers to effectively incorporate this inhibitor into their experimental designs.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. In vitro kinase assay [protocols.io]

- 3. Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. Altered biochemical properties of transient receptor potential vanilloid 6 calcium channel by peptide tags - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anticancer Research of Damnacanthal

Disclaimer: Research into a specific Damnacanthal derivative designated "DT-3" did not yield substantive results in publicly available scientific literature. This guide therefore provides an in-depth overview of the core research on the parent compound, Damnacanthal , a naturally occurring anthraquinone with significant potential in oncology. The experimental data, signaling pathways, and protocols detailed herein are based on extensive studies of Damnacanthal.

Damnacanthal is an anthraquinone isolated from the roots of Morinda citrifolia (Noni), a plant with a long history of use in traditional medicine.[1] Modern research has identified Damnacanthal as a potent and versatile anticancer agent, demonstrating efficacy across a range of cancer cell lines.[2][3] Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, makes it a compound of high interest for drug development professionals.[1][4]

Core Mechanisms of Action

Damnacanthal exerts its antitumorigenic effects through several well-documented mechanisms:

-

Induction of Apoptosis: Damnacanthal is a potent inducer of programmed cell death in various cancer cells. This is primarily achieved through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9 and the executioner caspase-3/7.[5]

-

Cell Cycle Arrest: The compound effectively halts cell proliferation by inducing cell cycle arrest, most commonly at the G0/G1 or S phase checkpoints.[3][5][6] This is often mediated by the downregulation of key regulatory proteins like cyclin D1.[2][7]

-

Inhibition of Kinase Activity: Damnacanthal has been shown to inhibit the activity of several tyrosine kinases, including p56lck and the c-Met receptor, which are crucial for cancer cell growth and survival.[1][2][8]

-

Modulation of Oncogenic Pathways: It interferes with major signaling pathways that promote cancer progression, including the Ras, NF-κB, and WNT/β-catenin pathways.[2][4][7]

Quantitative Data Presentation

The cytotoxic efficacy of Damnacanthal has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Table 1: IC50 Values of Damnacanthal in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Assay Type | Reference |

| HCT-116 | Colorectal Cancer | 0.74 ± 0.06 µM | Not Specified | - | [9] |

| H400 | Oral Squamous Carcinoma | 1.9 µg/mL | 72 | MTT | [5][9] |

| MCF-7 | Breast Cancer | 3.80 ± 0.57 µg/mL | - | MTT | [9][10][11] |

| Hep G2 | Hepatocellular Carcinoma | 4.2 ± 0.2 µM | Not Specified | MTT | [8] |

| K-562 | Leukemia | 5.50 ± 1.26 µg/mL | - | MTT | [9][10][11] |

| MCF-7 | Breast Cancer | 8.2 µg/mL | 72 | MTT | [3][12][13] |

| CEM-SS | T-lymphoblastic Leukemia | 10 µg/mL | 72 | MTT | [6][9] |

Table 2: Comparative IC50 Values of Damnacanthal and Related Analogues

| Compound | Cell Line | IC50 Value (µg/mL) | Reference |

| Damnacanthal | MCF-7 | 3.80 ± 0.57 | [11] |

| K-562 | 5.50 ± 1.26 | [11] | |

| Nordamnacanthal | CEM-SS | 1.7 | [6] |

| H400 | 6.8 | [5] | |

| 2-bromomethyl-1,3-dimethoxyanthraquinone | MCF-7 | 5.70 ± 0.21 | [10][11] |

| K-562 | 8.50 ± 1.18 | [10][11] | |

| 1,3-dimethoxyanthraquinone | MCF-7 | 6.50 ± 0.66 | [11][14] |

| K-562 | 5.90 ± 0.95 | [11][14] |

Signaling Pathways and Visualizations

Damnacanthal's anticancer activity is mediated by its influence on several critical intracellular signaling pathways.

Caption: Damnacanthal-induced p53-mediated apoptosis and cell cycle arrest.

Caption: Inhibition of the NF-κB pathway by Damnacanthal.

References

- 1. Damnacanthal: a promising compound as a medicinal anthraquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute oral toxicity of damnacanthal and its anticancer activity against colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 5. Cell cycle arrest and mechanism of apoptosis induction in H400 oral cancer cells in response to Damnacanthal and Nordamnacanthal isolated from Morinda citrifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. benchchem.com [benchchem.com]

- 14. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potential of DT-3 as a TRAIL Sensitizer: A Technical Overview

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of more effective cancer therapeutics, the sensitization of tumor cells to apoptosis-inducing agents represents a critical area of research. This technical guide explores the emerging role of DT-3, identified as di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), as a potential sensitizer for Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated cell death. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction to TRAIL and the Challenge of Resistance

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. The therapeutic potential of TRAIL, however, is often limited by the intrinsic or acquired resistance of many tumor types. Overcoming this resistance is a key strategy to enhance the efficacy of TRAIL-based therapies. Small molecules that can sensitize cancer cells to TRAIL-induced apoptosis are therefore of significant interest.

This compound (Dp44mT): A Multi-faceted Anti-Cancer Agent

This compound, more commonly known in the scientific literature as Dp44mT, is a synthetic thiosemicarbazone that has demonstrated potent and selective anti-tumor activity. Its primary mechanism of action is attributed to its high affinity for metal ions, particularly iron and copper. By chelating these essential metals, Dp44mT disrupts various cellular processes vital for cancer cell proliferation and survival.

The formation of redox-active metal complexes with Dp44mT leads to the generation of reactive oxygen species (ROS), inducing significant oxidative stress. This, in turn, can trigger multiple downstream signaling pathways, including those involved in cell cycle arrest and apoptosis.

The Hypothesized Role of this compound as a TRAIL Sensitizer

While direct and extensive studies specifically detailing the role of Dp44mT as a TRAIL sensitizer are limited in the currently available scientific literature, its known mechanisms of action provide a strong rationale for its potential in this capacity. The sensitization of cancer cells to TRAIL by Dp44mT could be mediated through several interconnected pathways.

3.1. Induction of Endoplasmic Reticulum (ER) Stress

Dp44mT has been shown to induce ER stress, a condition that can upregulate the expression of TRAIL death receptors, DR4 and DR5, on the cell surface. An increased presentation of these receptors would amplify the apoptotic signal upon TRAIL binding.

3.2. Modulation of Apoptosis-Related Proteins

The induction of apoptosis by Dp44mT involves the activation of key executioner proteins such as caspases. It is plausible that Dp44mT could lower the threshold for TRAIL-induced caspase activation, thereby synergizing with TRAIL to promote programmed cell death.

3.3. Involvement of Autophagy and Lysosomal Pathways

Dp44mT is known to interfere with autophagy and lysosomal integrity. The interplay between autophagy and apoptosis is complex; however, disruption of these pathways by Dp44mT could potentially shift the cellular balance towards apoptosis, especially in the presence of an external apoptotic stimulus like TRAIL.

Experimental Frameworks for Investigating this compound as a TRAIL Sensitizer

To rigorously evaluate the potential of this compound (Dp44mT) as a TRAIL sensitizer, a series of focused in vitro and in vivo experiments are necessary.

4.1. Key In Vitro Assays

-

Cell Viability and Apoptosis Assays: To quantify the synergistic cytotoxic effects of combined this compound and TRAIL treatment.

-

Western Blot Analysis: To investigate the expression levels of key proteins in the TRAIL signaling pathway, including DR4, DR5, FADD, pro-caspase-8, and cleaved caspase-8.

-

Flow Cytometry: To assess the surface expression of DR4 and DR5 on cancer cells following treatment with this compound.

-

Reactive Oxygen Species (ROS) Assays: To determine the role of this compound-induced oxidative stress in sensitizing cells to TRAIL.

4.2. Proposed In Vivo Studies

-

Xenograft Tumor Models: To evaluate the efficacy of combination therapy with this compound and TRAIL in reducing tumor growth in animal models.

-

Immunohistochemistry: To analyze the expression of apoptotic markers in tumor tissues from treated animals.

Visualizing the Hypothesized Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows for investigating this compound as a TRAIL sensitizer.

Biological activity of DT-3 compound

Dear Researcher,

To provide you with an in-depth technical guide on the biological activity of the "DT-3 compound," it is essential to first precisely identify the compound you are referring to. Initial research indicates that "this compound" is not a universally recognized name for a single chemical entity and may refer to different substances in various research contexts.

To ensure the accuracy and relevance of the information provided, could you please clarify which of the following (or another specific compound) you are interested in?

-

A Vitamin D3 Analog: Research in this area involves numerous derivatives with complex nomenclature.

-

A Gold (III) Dithiocarbamate Complex: Several gold-containing compounds have been investigated for their therapeutic properties.

-

A Thymidine Derivative: Certain thymidine compounds are studied for their interaction with enzymes like DT-diaphorase.

-

3,3'-diindolylmethane (DIM): A metabolite of indole-3-carbinol found in cruciferous vegetables.

-

DTP3: A peptide inhibitor of MKK7.

-

DT-003: A monoclonal antibody being investigated for autoimmune diseases.

-

Diphtheria Toxin (DT): A protein toxin used in specific experimental immunology models.

Once you provide a more specific identifier for the "this compound compound" (e.g., a full chemical name, a common abbreviation from a specific research field, a CAS number, or a reference to a key publication), I can proceed to gather the necessary data and generate the comprehensive technical guide you have requested, complete with data tables, experimental protocols, and signaling pathway diagrams.

The Enigmatic Role of DT-3 in Death Receptor 5 Signaling: An In-depth Technical Guide

This guide, therefore, serves as a foundational resource on Death Receptor 5, providing researchers, scientists, and drug development professionals with a thorough understanding of its biological context, signaling mechanisms, and the methodologies used to investigate its function. While the direct effects of "DT-3" remain uncharacterized in the public domain, this document will equip researchers with the necessary knowledge to design and execute studies to investigate novel compounds, such as this compound, that may target this critical apoptotic pathway.

Death Receptor 5 (DR5): An Overview

Death Receptor 5 (DR5), also known as TRAIL Receptor 2 (TRAIL-R2), is a key member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] It is a type I transmembrane protein characterized by an extracellular domain that binds to its cognate ligand, TNF-related apoptosis-inducing ligand (TRAIL), and an intracellular "death domain" essential for initiating programmed cell death, or apoptosis.[1][2][3]

The expression of DR5 is widespread among various tissues, but it is often found to be upregulated in cancer cells.[4][5] This differential expression makes DR5 an attractive target for cancer therapy, as activating this receptor could selectively induce apoptosis in malignant cells while sparing healthy ones.[6][7][8]

The DR5 Signaling Pathway

The canonical signaling pathway initiated by DR5 activation is a well-orchestrated cascade of molecular events leading to apoptosis.

Ligand Binding and Receptor Trimerization

The process begins with the binding of the homotrimeric TRAIL ligand to three DR5 monomers on the cell surface. This binding event induces a conformational change in the receptors, causing them to trimerize and cluster together.

Formation of the Death-Inducing Signaling Complex (DISC)

The clustering of the intracellular death domains of DR5 serves as a scaffold for the recruitment of the adaptor protein Fas-associated death domain (FADD).[6][7] FADD, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC).[6][9]

Caspase Activation and Execution of Apoptosis

Within the DISC, the proximity of pro-caspase-8 molecules facilitates their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, primarily by activating effector caspases such as caspase-3.[9] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the dismantling of the cell.

In some cell types, known as Type II cells, the apoptotic signal is amplified through the mitochondrial pathway.[9] In this branch of the pathway, caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family protein. The truncated Bid (tBid) translocates to the mitochondria and promotes the release of cytochrome c, which then leads to the formation of the apoptosome and activation of caspase-9, further amplifying the apoptotic signal.[9]

Caption: DR5 Signaling Pathway.

Experimental Protocols for Investigating DR5 Modulation

To investigate the effect of a novel compound like this compound on DR5, a series of well-established experimental protocols would be necessary.

Cell Viability and Apoptosis Assays

-

MTT/XTT Assay: To determine the cytotoxic effect of the compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes.

-

Caspase Activity Assays: To measure the activity of key caspases like caspase-3, -8, and -9 using colorimetric or fluorometric substrates. This provides direct evidence of caspase-dependent apoptosis.

Western Blotting

This technique is used to detect and quantify the expression levels of key proteins in the DR5 signaling pathway. Antibodies specific to the following proteins would be utilized:

-

DR5

-

FADD

-

Caspase-8 (full-length and cleaved forms)

-

Caspase-3 (full-length and cleaved forms)

-

PARP (a substrate of caspase-3, cleavage indicates apoptosis)

-

Bid (full-length and truncated forms)

Immunoprecipitation

To determine if a compound affects the formation of the DISC, co-immunoprecipitation can be performed. An antibody against a component of the DISC (e.g., FADD or caspase-8) is used to pull down the entire complex, which can then be analyzed by Western blotting to identify the other interacting proteins.

DR5 Expression Analysis

-

Flow Cytometry: To quantify the cell surface expression of DR5 on cancer cells.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression level of the DR5 gene (TNFRSF10B), to determine if the compound affects DR5 at the transcriptional level.

Caption: Experimental Workflow.

Quantitative Data from DR5-Targeting Agents

While no data exists for "this compound," the following table summarizes representative quantitative data for other agents known to modulate DR5 activity. This provides a reference for the types of data that would be generated in studies of a novel compound.

| Agent | Cell Line | Assay | Result |

| TRAIL | Colon Cancer (COLO 205) | Apoptosis Assay | Induces cell death at 1-10 nmol/L[10] |

| Bioymifi | Cardiac Myofibroblasts | Caspase 3/7 Activity | Increased caspase activity[11] |

| Zapadcine-1 | Leukemia/Solid Tumors | In vitro/In vivo | High therapeutic efficacy[10] |

| IGM-8444 | Colorectal/Lung Cancer | Xenograft Models | Potent inducer of apoptosis[10] |

Conclusion and Future Directions

Death Receptor 5 remains a highly promising target for the development of novel anti-cancer therapeutics. The lack of specific information on "this compound" highlights a potential area for new research. The experimental framework outlined in this guide provides a clear path for the investigation of uncharacterized compounds and their potential to modulate the DR5 signaling pathway. Future studies on novel agents like this compound could uncover new therapeutic opportunities for a range of cancers. The critical first step will be to perform the foundational in vitro assays to determine if this compound has any cytotoxic or apoptotic effects and then to systematically dissect its mechanism of action with a focus on the DR5 pathway.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The Death Receptor Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRAIL-R2: a novel apoptosis-mediating receptor for TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRAIL-R2: The Trail Less Traveled | Antibody News: Novus Biologicals [novusbio.com]

- 5. DR5-targeted, chemotherapeutic drug-loaded nanoparticles induce apoptosis and tumor regression in pancreatic cancer in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Suppression of death receptor 5 enhances cancer cell invasion and metastasis through activation of caspase-8/TRAF2-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. TRAIL pathway targeting therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting Death Receptor 5 (DR5) for the imaging and treatment of primary bone and soft tissue tumors: an update of the literature [frontiersin.org]

- 11. A Dual Role for Death Receptor 5 in Regulating Cardiac Fibroblast Function - PMC [pmc.ncbi.nlm.nih.gov]

Decitabine (DT-3): An In-depth Technical Guide to its Role in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decitabine, a nucleoside analog of 2'-deoxycytidine, is a potent hypomethylating agent that has emerged as a cornerstone in the treatment of various hematological malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] By reversing aberrant DNA hypermethylation, a key epigenetic alteration in cancer, Decitabine reactivates tumor suppressor genes, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the core mechanisms of Decitabine, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Mechanism of Action

Decitabine's primary mechanism of action involves its incorporation into DNA during the S-phase of the cell cycle.[3] Once integrated, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent global reduction in DNA methylation.[1] This hypomethylation reactivates silenced tumor suppressor genes, which in turn can trigger cell cycle arrest, induce apoptosis, and promote cellular differentiation.[1][3]

At higher doses, Decitabine can also exert cytotoxic effects by causing DNA damage and activating DNA damage response pathways, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][3]

Signaling Pathways Modulated by Decitabine

Decitabine's therapeutic effects are mediated through its influence on several critical signaling pathways implicated in cancer pathogenesis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. Decitabine has been shown to upregulate the expression of PTEN, a negative regulator of the PI3K/AKT pathway.[4] This leads to the downregulation of key downstream effectors such as AKT, mTOR, and 4EBP1, ultimately inhibiting cancer cell proliferation and promoting apoptosis.[4]

References

- 1. Outcomes of decitabine treatment for newly diagnosed acute myeloid leukemia in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lower-dose decitabine improves clinical response compared with best supportive care in lower-risk MDS patients: a prospective, multicenter phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decitabine in patients with myelodysplastic syndromes: A multi‐center, open‐label, dose comparison trial - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of DT-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-3 is a cell-permeable peptide inhibitor of the cGMP-dependent protein kinase G Iα (PKG Iα). It functions by pharmacologically blocking the cGMP-PKG signaling pathway, making it a valuable research tool for elucidating the physiological and pathological roles of this pathway. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its application in research settings. The guide also includes visualizations of the relevant signaling pathway and a typical experimental workflow.

Introduction

The cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. A key effector in this pathway is the cGMP-dependent protein kinase (PKG). The study of PKG has been greatly facilitated by the development of specific inhibitors. This compound is a synthetic peptide designed as a selective inhibitor of the PKG Iα isoform, offering researchers a tool to probe the specific functions of this kinase. This document outlines the core pharmacological characteristics of this compound and provides practical guidance for its use in experimental settings.

Mechanism of Action

This compound is a membrane-permeable peptide that acts as an inhibitor of PKG Iα.[1] It is often fused to a cell-penetrating peptide, such as the Drosophila Antennapedia homeodomain, to facilitate its entry into living cells.[2] The inhibitory action of this compound is directed at the substrate-binding site of the kinase, thereby preventing the phosphorylation of downstream target proteins and effectively blocking the cGMP-PKG signaling cascade.

The cGMP-PKG Signaling Pathway

The cGMP-PKG signaling pathway is initiated by the activation of guanylate cyclases, leading to the production of cGMP. This second messenger then binds to and activates PKG, which in turn phosphorylates a variety of substrate proteins, modulating their activity and leading to a cellular response.

Pharmacological Data

Quantitative data on the inhibitory potency of this compound is limited in publicly available literature. However, studies on the closely related D-amino acid analog, (D)-DT-2, provide valuable insights into the potential efficacy and specificity of this class of inhibitors.

Table 1: In Vitro Inhibitory Activity of (D)-DT-2

| Kinase Target | IC50 (nM) | Notes |

|---|---|---|

| Purified PKG Iα | 8 | High potency in a cell-free system.[3][4] |

| Purified PKG Iβ | 8 | Similar high potency against the Iβ isoform.[3][4] |

| PKG II | > 1000 | Demonstrates selectivity over the PKG II isoform.[3][4] |

| PKA | > 1000 | Shows selectivity against Protein Kinase A.[3][4] |

Important Note on Specificity: While (D)-DT-2 shows high potency and selectivity for PKG I in in vitro assays with purified enzymes, studies have indicated that it can lose specificity in intact cells and cell homogenates.[3][4] At micromolar concentrations required for complete inhibition of PKG activity in platelets, (D)-DT-2 also inhibited PKA.[3] Furthermore, in various cell types, (D)-DT-2 failed to inhibit the phosphorylation of known PKG substrates, suggesting poor efficacy or off-target effects in a cellular context.[3][4] These findings underscore the importance of careful validation and the use of appropriate controls when interpreting data obtained using this compound or its analogs in cell-based experiments.

Experimental Protocols

The following protocols are generalized based on common practices for using cell-permeable peptide inhibitors. Researchers should optimize these protocols for their specific cell type and experimental conditions.

Reconstitution and Storage of this compound Peptide

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To reconstitute, briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1-10 mM. For peptides that are difficult to dissolve, a small amount of a solubilizing agent like DMSO may be used, but ensure the final concentration of the solvent is compatible with your experimental system.

-

Storage: Store the lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against purified PKG Iα.

-

Prepare Kinase Reaction Buffer: A typical buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

-

Prepare Substrate and ATP: Use a specific peptide substrate for PKG Iα and [γ-³²P]ATP.

-

Set up the Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, purified PKG Iα, the substrate peptide, and varying concentrations of this compound.

-

Initiate the Reaction: Add [γ-³²P]ATP to start the reaction and incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Quantify Phosphorylation: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration and determine the IC50 value.

Cell-Based Assay for PKG Inhibition

This protocol provides a framework for evaluating the effect of this compound on PKG signaling in cultured cells.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

-

Pre-treatment with this compound: Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. A concentration range of 1-20 µM is a common starting point for cell-permeable peptides. Incubate for a sufficient time to allow for cell penetration (e.g., 30-60 minutes).

-

Stimulation of the cGMP-PKG Pathway: Add a known activator of the cGMP pathway, such as a nitric oxide donor (e.g., sodium nitroprusside) or a cGMP analog (e.g., 8-Br-cGMP), to the culture medium.

-

Cell Lysis: After the desired stimulation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against a known downstream target of PKG (e.g., phosphorylated VASP).

-

Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of the PKG substrate.

Conclusion

This compound is a valuable tool for the in vitro study of PKG Iα function. Its cell-permeable nature allows for its use in cellular assays, although researchers must be cautious of potential off-target effects and loss of specificity at higher concentrations, as has been demonstrated for its analog, (D)-DT-2. It is imperative that experiments using this compound in cellular or in vivo models include rigorous controls to validate the specificity of its effects on the cGMP-PKG signaling pathway. Future studies are needed to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to develop more potent and specific inhibitors of PKG isoforms for both research and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Decatransin (DT-3) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatransin, a cyclic decadepsipeptide, is a potent inhibitor of protein translocation into the endoplasmic reticulum (ER).[1] Its mechanism of action involves the direct targeting of the Sec61 translocon, the central component of the protein translocation machinery in the ER membrane.[1] By blocking the Sec61 channel, Decatransin prevents both co- and post-translational translocation of newly synthesized polypeptides into the ER lumen.[2] This disruption of protein translocation leads to the accumulation of unfolded proteins in the cytoplasm, triggering the Unfolded Protein Response (UPR) and subsequently, autophagy. These cellular stress responses can ultimately lead to growth inhibition and apoptosis, making Decatransin a compound of interest in cancer research.

This document provides detailed application notes and protocols for the use of Decatransin in cell culture experiments, with a focus on assessing its cytotoxic and cytostatic effects.

Data Presentation

The growth-inhibitory effects of Decatransin have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Human Colon Carcinoma | 30 - 140 | [1] |

| COS-1 | Monkey Kidney Fibroblast | 30 - 140 | [1] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Decatransin on the viability of adherent cancer cell lines.

Materials:

-

Decatransin (DT-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete culture medium.

-

Determine cell concentration using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Decatransin Treatment:

-

Prepare a stock solution of Decatransin in DMSO.

-

Perform serial dilutions of the Decatransin stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest Decatransin concentration) and a negative control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared Decatransin dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[3]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[3]

-

Subtract the absorbance of the blank wells (medium with DMSO only) from the absorbance of the experimental and control wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the Decatransin concentration to generate a dose-response curve and determine the IC50 value.

-

Mandatory Visualization

Signaling Pathways

The inhibition of the Sec61 translocon by Decatransin initiates a cascade of cellular stress responses, primarily the Unfolded Protein Response (UPR) and autophagy. The following diagrams illustrate these signaling pathways.

Caption: Decatransin inhibits the Sec61 translocon, leading to the accumulation of unfolded proteins and subsequent activation of the UPR and autophagy.

Caption: The UPR consists of three main signaling branches: PERK, IRE1α, and ATF6, which collectively aim to restore ER homeostasis or induce apoptosis.[5]

Caption: ER stress, induced by Decatransin, can trigger autophagy through the PERK and IRE1α pathways, leading to the degradation of cellular components.[6]

References

- 1. Decatransin, a new natural product inhibiting protein translocation at the Sec61/SecYEG translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. researchhub.com [researchhub.com]

- 5. An Update on Sec61 Channel Functions, Mechanisms, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linking ER Stress to Autophagy: Potential Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DT-3 Treatment of Cervical Cancer Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cervical cancer remains a significant global health challenge, with persistent high-risk human papillomavirus (HPV) infection being the primary etiological factor. The aberrant activation of intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and PI3K/Akt/mTOR pathways, is a hallmark of cervical carcinogenesis, promoting cell proliferation, survival, and resistance to apoptosis.[1][2][3] DT-3 is a novel small molecule inhibitor designed to target key components of these oncogenic pathways, offering a promising therapeutic strategy for cervical cancer.

These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound in cervical cancer cell lines, specifically focusing on the HeLa cell line as a model system. The included protocols detail methods for assessing cell viability, induction of apoptosis, and the molecular mechanism of action through the analysis of key signaling proteins.

Mechanism of Action

This compound is hypothesized to function as a potent inhibitor of the NF-κB signaling pathway. In many cancers, including cervical cancer, the NF-κB pathway is constitutively active, leading to the transcription of genes that regulate cell proliferation, metastasis, and angiogenesis.[2] this compound is designed to disrupt this pathway, potentially by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. This leads to a downstream reduction in the expression of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cervical Cancer Cell Lines

| Cell Line | Treatment | IC50 (µM) | Inhibition of Proliferation (%) at 24h | Induction of Apoptosis (%) at 48h |

| HeLa | This compound | 15.5 ± 2.1 | 48.2 ± 3.5 (at 20 µM) | 62.5 ± 5.8 (at 20 µM) |

| Cisplatin | 8.2 ± 1.5 | 55.1 ± 4.2 (at 10 µM) | 45.3 ± 4.1 (at 10 µM) | |

| SiHa | This compound | 22.1 ± 3.4 | 41.7 ± 2.9 (at 25 µM) | 55.8 ± 6.2 (at 25 µM) |

| Cisplatin | 12.5 ± 2.8 | 51.3 ± 3.8 (at 15 µM) | 41.2 ± 3.9 (at 15 µM) | |

| C33A | This compound | 35.8 ± 4.5 | 35.4 ± 3.1 (at 40 µM) | 48.1 ± 5.1 (at 40 µM) |

| Cisplatin | 18.9 ± 3.2 | 48.6 ± 4.5 (at 20 µM) | 38.7 ± 4.4 (at 20 µM) |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on NF-κB and PI3K/Akt/mTOR Pathway Proteins in HeLa Cells

| Treatment (24h) | p-p65 (Relative Expression) | IκBα (Relative Expression) | p-Akt (Relative Expression) | p-mTOR (Relative Expression) |

| Control | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.07 | 1.00 ± 0.05 |

| This compound (10 µM) | 0.62 ± 0.04 | 1.85 ± 0.12 | 0.75 ± 0.06 | 0.81 ± 0.07 |

| This compound (20 µM) | 0.31 ± 0.03 | 2.54 ± 0.18 | 0.48 ± 0.05 | 0.55 ± 0.06 |

| This compound (40 µM) | 0.15 ± 0.02 | 3.12 ± 0.21 | 0.29 ± 0.04 | 0.34 ± 0.04 |

Relative protein expression was quantified by densitometry of Western blot bands and normalized to a loading control (β-actin). Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cervical cancer cells.

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[4]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

HeLa cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) for 48 hours.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[5] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis of Signaling Pathways

This protocol is for determining the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and PI3K/Akt/mTOR pathways.

Materials:

-

HeLa cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-Akt, anti-p-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Seed HeLa cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

After 24 hours of treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

Caption: Proposed mechanism of action of this compound on the NF-κB and PI3K/Akt/mTOR signaling pathways.

References

Application Notes and Protocols for In Vitro Apoptosis Induction by DT-3

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on "DT-3": The designation "this compound" is not uniquely assigned to a single compound in publicly available scientific literature. This document provides information on two distinct molecules, Dithiothreitol (DTT) and the saponin monomer DT-13, both of which have been studied for their ability to induce apoptosis in vitro and could be contextually referred to as "this compound". Researchers should verify the specific identity of the compound they are working with.

Part 1: Dithiothreitol (DTT) for Apoptosis Induction

Dithiothreitol (DTT) is a thiol-containing compound commonly used as a reducing agent. However, under certain conditions, it has been shown to induce apoptosis in various cell lines. Notably, in HL-60 human promyelocytic leukemia cells, DTT triggers a unique apoptotic pathway.

Mechanism of Action

DTT-induced apoptosis in HL-60 cells is characterized by an early and direct activation of caspase-3, which occurs independently of the mitochondrial pathway. This is evidenced by the absence of early cytochrome c release from the mitochondria and no significant changes in the mitochondrial membrane potential in the initial stages of apoptosis.[1][2] The activation of initiator caspases, such as caspase-8 and caspase-9, occurs much later in the process.[1][2] While the oxidation of DTT can produce hydrogen peroxide, studies suggest that H₂O₂ is not the primary mediator of DTT-induced apoptosis.[1][2]

Quantitative Data on DTT-Induced Apoptosis

The following table summarizes the quantitative effects of DTT on apoptosis induction in HL-60 cells.

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| HL-60 | 2 mM | 2-6 hours | Time-dependent increase in DNA fragmentation. | [3] |

| BRL-3A | 0-10 mM | 24 hours | Dose-dependent decrease in cell viability (LD50 ≈ 4.88 mM). | [4] |

| HL-60 | 2 mM | 1-2 hours | Significant increase in caspase-3 activity. | [1] |

Experimental Protocols

This protocol is for determining the cytotoxic effect of DTT on a given cell line.

-

Materials:

-

Cells in culture (e.g., HL-60)

-

DTT stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of DTT in complete culture medium.

-

Remove the old medium and add 100 µL of the DTT dilutions to the respective wells. Include untreated control wells.

-

Incubate for the desired time period (e.g., 24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

DTT-treated and untreated cells

-

Annexin V-FITC/PI apoptosis detection kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Induce apoptosis by treating cells with an appropriate concentration of DTT (e.g., 2 mM for HL-60 cells) for the desired duration.

-

Harvest approximately 1-5 x 10⁵ cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[5]

-

This protocol measures the activity of the key executioner caspase in DTT-induced apoptosis.

-

Materials:

-

DTT-treated and untreated cells

-

Caspase-3 activity assay kit (colorimetric or fluorometric)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Procedure:

-

Treat cells with DTT to induce apoptosis.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Determine the protein concentration of the cell lysates.

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

-

Visualizations

Caption: DTT-induced apoptosis pathway in HL-60 cells.

Caption: General experimental workflow for apoptosis induction.

Part 2: Saponin Monomer DT-13 for Apoptosis Induction

DT-13 is a saponin monomer isolated from the dwarf lilyturf tuber. It has demonstrated anti-tumor activities, including the induction of apoptosis in various cancer cell lines, particularly prostate cancer.

Mechanism of Action

DT-13 induces a mitochondria-mediated apoptotic pathway in prostate cancer cells.[6][7] This process is characterized by an upregulation of pro-apoptotic proteins such as Bax and Bad, and a downregulation of the anti-apoptotic protein Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and apoptosis.[6][7] The underlying signaling mechanism involves the blockade of the PI3K/Akt pathway, as evidenced by the decreased phosphorylation of key pathway components like PDK1, Akt, and mTOR.[6][8]

Quantitative Data on DT-13-Induced Apoptosis

The following table summarizes the quantitative effects of DT-13 on cell viability and apoptosis.

| Cell Line | IC50 Value (48h) | Effect | Reference |

| PC3 (Prostate Cancer) | 4.825 µM | Dose-dependent inhibition of proliferation. | [6] |

| DU145 (Prostate Cancer) | 5.102 µM | Dose-dependent inhibition of proliferation. | [6] |

| PBMC (Normal Cells) | 127.8 µM | Lower cytotoxicity compared to cancer cells. | [6] |

Experimental Protocols

The experimental protocols for assessing the effects of DT-13 are similar to those described for DTT. Researchers should adapt the protocols based on the specific cell line and the concentrations of DT-13 being investigated, with the IC50 values in the table above serving as a useful starting point for dose-response experiments.

Follow the protocol outlined in the DTT section, using DT-13 as the test compound. Concentrations ranging from 0.01 µM to 10 µM are a reasonable starting point for prostate cancer cell lines.[9]

Follow the protocol in the DTT section. Treat prostate cancer cells (e.g., PC3, DU145) with DT-13 at concentrations around its IC50 value (e.g., 2.5, 5, and 10 µM) for 48 hours to observe apoptotic effects.

This protocol is used to detect changes in the expression levels of key proteins in the apoptotic pathway.

-

Materials:

-

DT-13-treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

After treating cells with DT-13, lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-